5-Bromo-2-(dimethylamino)pyrimidine

Übersicht

Beschreibung

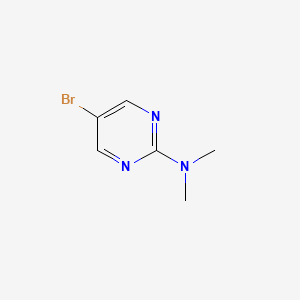

5-Bromo-2-(dimethylamino)pyrimidine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is also known by other names such as 2-(Dimethylamino)-5-bromopyrimidine and 5-Bromo-N,N-dimethylpyrimidin-2-amine . This compound is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine typically involves the bromination of 2-aminopyrimidine followed by methylation. The process begins by dissolving 2-aminopyrimidine in ice-cold acetic acid and adding liquid bromine dropwise while stirring at room temperature. The reaction mixture is then treated with saturated sodium bicarbonate solution to neutralize the excess acid, followed by extraction with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and purified by column chromatography to obtain 5-bromo-2-aminopyrimidine . This intermediate is then methylated using dimethylamine and methyl iodide in the presence of a polar solvent like dimethyl sulfoxide (DMSO) under ultrasonic conditions to yield this compound .

Analyse Chemischer Reaktionen

5-Bromo-2-(dimethylamino)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. One of the common reactions is the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is typically carried out under mild conditions with a base such as potassium carbonate in an aqueous or alcoholic solvent . Another reaction is the nucleophilic displacement of the bromine atom with nucleophiles like amines or thiols under microwave irradiation . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromo-2-(dimethylamino)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing inhibitors for several biological targets:

- Enzyme Inhibitors : The compound is used in synthesizing P38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases and certain cancers. The presence of the bromine atom enhances the compound's reactivity and selectivity towards specific biological targets .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to this compound can lead to enhanced activity against various bacterial strains .

- Antiviral and Antidiabetic Activities : Some studies have reported that derivatives of pyrimidine compounds, including those based on this compound, demonstrate antiviral properties and potential antidiabetic effects. These findings suggest that this compound could be pivotal in developing new therapeutic agents .

Synthesis of Novel Compounds

The versatility of this compound as a building block allows for the synthesis of a wide range of novel compounds:

- Pyrimidine Derivatives : The compound can be used to synthesize various pyrimidine derivatives through reactions with different nucleophiles. For instance, it has been reacted with vinamidinium salts to form a series of substituted pyrimidines with potential biological activities .

- Schiff Bases : The synthesis of Schiff bases from this compound has been explored, leading to compounds with diverse biological activities, including anti-inflammatory and antioxidant properties .

Case Studies and Research Findings

Several case studies highlight the efficacy and application potential of this compound:

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various derivatives of this compound and evaluated their antimicrobial activities against different pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .

- Development of Anticancer Agents : Research focused on modifying this compound to create compounds targeting specific cancer cell lines. These studies showed promising results in inhibiting tumor growth, highlighting the compound's potential in cancer therapy .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(dimethylamino)pyrimidine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can mimic the natural substrates of enzymes involved in nucleotide metabolism, leading to the inhibition of these enzymes . For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells . Additionally, it can interact with viral polymerases, inhibiting the replication of viral genomes and thus exhibiting antiviral activity .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(dimethylamino)pyrimidine can be compared with other similar compounds such as 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine and 2-(Dimethylamino)-5-bromopyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. For instance, the chloro derivative may exhibit different reactivity in nucleophilic substitution reactions compared to the bromo derivative . The unique combination of the bromine and dimethylamino groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biologische Aktivität

5-Bromo-2-(dimethylamino)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by its six-membered aromatic ring containing nitrogen atoms. The synthesis of this compound typically involves halogenation and amination reactions, which allow for the introduction of the bromine and dimethylamino groups at specific positions on the pyrimidine ring.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

| Compound | Activity Type | Target Organism | Inhibition Rate |

|---|---|---|---|

| This compound | Antibacterial | E. coli | Not specified |

| Related pyrimidines | Antifungal | C. albicans | High |

2. Anticancer Properties

Pyrimidine derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that certain analogs possess cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For example, a related compound showed an IC50 value of 0.12 µM against MCF-7 cells, indicating potent anticancer activity .

3. Anti-inflammatory and Analgesic Effects

This compound has been implicated in anti-inflammatory pathways. Compounds with similar structures have shown effectiveness in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

4. Neuropharmacological Effects

Emerging studies suggest that pyrimidines may also exhibit neuroprotective properties. For instance, certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies highlight the biological efficacy of this compound and its derivatives:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various substituted pyrimidines against multiple microbial strains, revealing that some derivatives displayed remarkable inhibition rates compared to standard antibiotics .

- Cytotoxicity Testing : In a cytotoxicity assay involving HepG2 liver cancer cells, compounds structurally related to this compound exhibited significant cell death at concentrations as low as 10 µM .

Eigenschaften

IUPAC Name |

5-bromo-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYGNLCILQUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508471 | |

| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38696-21-8 | |

| Record name | 5-Bromo-N,N-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(dimethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing compounds like N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine from 5-bromo-N,N-dimethylpyrimidin-2-amine?

A1: The research aimed to explore the potential of specific heterocyclic compounds, particularly bipyrimidines, as amplifiers of phleomycin activity. [] Phleomycin is an antibiotic with anticancer properties. By synthesizing and investigating various derivatives, researchers sought to identify compounds capable of enhancing phleomycin's efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.